

# Dalmelitinib: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



### **Abstract**

**Dalmelitinib** is a potent and selective, orally active inhibitor of the c-Met receptor tyrosine kinase. This document provides a comprehensive technical overview of **Dalmelitinib**, including its chemical structure, physicochemical properties, mechanism of action, and relevant preclinical data. Detailed, representative experimental protocols for key assays are provided to guide researchers in the evaluation of this and similar compounds. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

## **Chemical Structure and Properties**

**Dalmelitinib** is a synthetic organic small molecule designed to target the ATP-binding site of the c-Met kinase.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **Dalmelitinib** 



| Property          | Value                                                                                                                                              | Reference(s) |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 9-({8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][2] [3]triazolo[4,3-a]pyridin-3-yl}sulfanyl)-4-methyl-3,4-dihydro-2H-1,4-oxazino[3,2-c]quinolin-3-one | [4]          |
| Molecular Formula | C22H16FN7O2S                                                                                                                                       | [4]          |
| Molecular Weight  | 461.47 g/mol                                                                                                                                       | [4]          |
| Canonical SMILES  | CN1C=C(C=N1)C2=CC(=C3N<br>=NC(=N3C=C2)SC4=CC=C5C<br>(=C4)C6=C(C=N5)N(C)C(=O)<br>CO6)F                                                              | [4]          |
| InChI Key         | MFEXYTURXUZOID-<br>UHFFFAOYSA-N                                                                                                                    | [4]          |
| CAS Number        | 1637658-98-0                                                                                                                                       | [1]          |
| Appearance        | Solid                                                                                                                                              | [1]          |
| Purity            | Typically >98%                                                                                                                                     | [1]          |
| Solubility        | Soluble in DMSO                                                                                                                                    | [1]          |

## **Synthesis**

A detailed, publicly available, step-by-step synthesis protocol for **Dalmelitinib** is not readily found in the scientific literature. The synthesis of similar complex heterocyclic compounds often involves multi-step convergent or linear synthetic routes. Researchers interested in the synthesis of **Dalmelitinib** would likely need to refer to relevant patents or medicinal chemistry literature focused on pyrazolopyrimidine-based kinase inhibitors.

## **Mechanism of Action**

**Dalmelitinib** is a selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the



## Foundational & Exploratory

Check Availability & Pricing

c-Met kinase domain and thereby preventing the phosphorylation and activation of the receptor. [1] This blockade of c-Met signaling leads to the inhibition of downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[1]





Click to download full resolution via product page

Dalmelitinib's inhibition of the c-Met signaling pathway.



## Preclinical Data In Vitro Activity

**Dalmelitinib** has demonstrated potent inhibitory activity against the c-Met kinase and cancer cell lines with c-Met amplification.

Table 2: In Vitro Activity of **Dalmelitinib** 

| Assay Type         | Target/Cell Line                     | IC50 (nM) | Reference(s) |
|--------------------|--------------------------------------|-----------|--------------|
| Biochemical Assay  | c-Met Kinase                         | 2.9       | [1]          |
| Cell Proliferation | c-Met amplified<br>cancer cell lines | 6 - 33    | [1]          |

## **In Vivo Activity**

Preclinical studies in animal models have shown the in vivo efficacy of **Dalmelitinib**.

Table 3: In Vivo Data for **Dalmelitinib** 

| Animal Model              | Dosing                                         | Outcome                                                    | Reference(s) |
|---------------------------|------------------------------------------------|------------------------------------------------------------|--------------|
| MKN-45 Tumor<br>Xenograft | 10-60 mg/kg,<br>intragastric<br>administration | Significant, dose-<br>dependent tumor<br>growth inhibition | [1]          |

## **Pharmacokinetics and Toxicology**

Pharmacokinetic studies in BALB/c nude mice have indicated that **Dalmelitinib** possesses favorable drug-like properties.

Table 4: Pharmacokinetic and Toxicological Profile of Dalmelitinib in Mice



| Parameter          | Observation                                                          | Reference(s) |
|--------------------|----------------------------------------------------------------------|--------------|
| Pharmacokinetics   | High plasma concentration,<br>long half-life, low clearance<br>rates | [1]          |
| Long-term Toxicity | No Observed Adverse Effect<br>Level (NOAEL) of 225<br>mg/kg/day      | [1]          |
| Acute Toxicity     | NOAEL of 600 mg/kg/day                                               | [1]          |

## **Experimental Protocols**

The following are representative, detailed protocols for the types of experiments used to characterize c-Met inhibitors like **Dalmelitinib**.

## c-Met Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the in vitro potency of a compound against the isolated c-Met kinase enzyme.



Click to download full resolution via product page

Workflow for a c-Met kinase inhibition assay.

#### Materials:

- Recombinant human c-Met kinase domain
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP



- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- Dalmelitinib (or other test compounds) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
- Microplate reader

#### Procedure:

- Prepare serial dilutions of **Dalmelitinib** in kinase assay buffer.
- In a microplate, add the diluted compound, recombinant c-Met enzyme, and the kinase substrate.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP or the product formation using a suitable detection reagent and a microplate reader.
- Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## **Cell Proliferation Assay**

This protocol outlines a method to assess the effect of **Dalmelitinib** on the proliferation of cancer cells.

#### Materials:

- c-Met dependent cancer cell line (e.g., MKN-45, EBC-1)
- Complete cell culture medium
- Dalmelitinib



- Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)
- Microplate reader

#### Procedure:

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Dalmelitinib**.
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
- Calculate the percentage of cell growth inhibition for each concentration and determine the IC<sub>50</sub> value.

## In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **Dalmelitinib** in a mouse xenograft model.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalmelitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Dalmelitinib: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788506#dalmelitinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com